LIN28 inhibitor LI71

LIN28 RNA-binding protein microRNA

LIN28 inhibitor LI71 is a stereochemically defined, cell-permeable small molecule that selectively binds the cold shock domain (CSD) of LIN28, disrupting LIN28:let-7 interaction and restoring mature let-7 biogenesis. Unlike zinc-chelating inhibitors (e.g., TPEN), LI71 acts specifically on the CSD without metal chelation, making it the definitive probe for isolating CSD-dependent RNA-binding mechanisms in leukemia, glioma, and stemness models. Validated in biochemical (STD NMR, DSF, HSQC) and cellular assays with an oligouridylation IC50 of ~27 µM. Essential for dose-response studies requiring partial LIN28 suppression or avoiding ZKD-mediated off-target effects. Published precedent in diffuse midline glioma (946 DEGs).

Molecular Formula C21H21NO3
Molecular Weight 335.4 g/mol
Cat. No. B2673650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLIN28 inhibitor LI71
Molecular FormulaC21H21NO3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C21H21NO3/c1-2-25-18-8-4-7-17-15-5-3-6-16(15)19(22-20(17)18)13-9-11-14(12-10-13)21(23)24/h3-5,7-12,15-16,19,22H,2,6H2,1H3,(H,23,24)/t15-,16+,19+/m1/s1
InChIKeyQWJMABCFVYELBB-GJYPPUQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





LIN28 Inhibitor LI71: A Cell-Permeable Cold Shock Domain Antagonist for Preclinical Let-7 Research


LIN28 inhibitor LI71 is a cell-permeable small-molecule antagonist that specifically targets the cold shock domain (CSD) of the LIN28 RNA-binding protein to disrupt LIN28-mediated oligouridylation and restore mature let-7 microRNA biogenesis [1]. Discovered through high-throughput screening of 101,017 compounds, LI71 is one of six validated inhibitors that impair LIN28:let-7 binding [1]. Its chemical structure (4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid; CAS 1357248-83-9) features a cyclopentaquinoline scaffold with defined stereochemistry, which is critical for binding to the CSD [1]. LI71 has demonstrated activity in leukemia cells and embryonic stem cells and serves as a pharmacological tool for investigating LIN28-driven oncogenesis and stem cell maintenance [1].

Why a Generic LIN28 Inhibitor Cannot Substitute for LI71 in Preclinical Studies


LIN28 inhibitors are mechanistically heterogeneous, with distinct compounds targeting either the cold shock domain (CSD) or the zinc-knuckle domain (ZKD) of the protein, resulting in divergent binding modes, selectivity profiles, and effects on downstream let-7 processing [1]. While TPEN, a chelator-derived inhibitor, acts by destabilizing the ZKD with an IC50 of 2.5 µM in oligouridylation assays, LI71 binds directly to the CSD with a distinct IC50 of ~27 µM in the same functional assay and does not chelate metals [1]. Furthermore, MNA represents a minimal CSD-binding scaffold but with significantly reduced potency [1]. Substitution among these agents is not scientifically equivalent: their differing domain-specificity, structure-activity relationships, and cellular effects can lead to disparate experimental outcomes in leukemia, cancer stemness, and microRNA research. Quantitative differentiation evidence is provided below to support informed procurement.

Quantitative Differentiation Evidence: LIN28 Inhibitor LI71 vs. TPEN, MNA, and Analogs


Domain-Specific Binding: LI71 Targets CSD, TPEN Destabilizes ZKD

LI71 binds directly to the cold shock domain (CSD) of LIN28, whereas TPEN destabilizes the zinc-knuckle domain (ZKD) via metal chelation [1]. This mechanistic distinction was established through saturation transfer difference (STD) NMR spectroscopy, which demonstrated LI71's direct contact with CSD residues including K102, and differential scanning fluorimetry, which showed TPEN's effect on protein stability [1]. The two compounds thus provide orthogonal pharmacological tools for dissecting LIN28's bipartite RNA-binding function [1].

LIN28 RNA-binding protein microRNA let-7 cancer

Functional Potency in Oligouridylation Assays: LI71 (27 µM) vs. TPEN (2.5 µM)

In a cell-free biochemical assay measuring LIN28-mediated oligouridylation of pre-let-7g by TUT4, LI71 exhibited an IC50 of approximately 27 µM, while TPEN showed a more potent IC50 of 2.5 µM under similar conditions [1]. Notably, LI71 does not inhibit TUT4 catalytic activity in the absence of LIN28, confirming that its effect is specific to the LIN28:let-7 interaction [1].

oligouridylation TUT4 let-7 LIN28

Binding Affinity in Fluorescence Polarization Assay: LI71 (7 µM) vs. MNA (>100 µM)

In a primary fluorescence polarization (FP) assay measuring disruption of LIN28:preE-let-7 binding, LI71 demonstrated an IC50 of approximately 7 µM when tested against the LIN28 F73A mutant [1]. By contrast, the minimal CSD-binding scaffold MNA (5-(methylamino)nicotinic acid) exhibited an IC50 greater than 100 µM in the same assay [1]. This 14-fold or greater difference underscores the importance of LI71's extended scaffold for high-affinity CSD engagement.

fluorescence polarization binding affinity CSD

Structure-Activity Relationship: LI71 Enantiomer Shows Reduced Potency

Structure-activity relationship (SAR) studies revealed that the enantiomer of LI71 exhibits a moderately increased IC50 in fluorescence polarization assays and retains binding ability, indicating that the precise stereochemical orientation of the carboxyphenyl group is important for optimal CSD engagement [1]. Modifications to the carboxyl head group abolish activity entirely, while alterations to the ethoxy tail reduce potency [1].

structure-activity relationship enantiomer stereochemistry

Thermal Destabilization of LIN28:pre-let-7 Complex: LI71 Reduces Tm by 3°C

Differential scanning fluorimetry (DSF) demonstrated that LI71 destabilizes the LIN28:preE-let-7f complex, decreasing its melting temperature (Tm) from 63°C to 60°C [1]. This 3°C shift provides biophysical evidence that LI71 binding to the CSD disrupts the protein-RNA interaction and reduces complex stability, an effect not observed with TPEN, which instead alters ZKD conformation [1].

differential scanning fluorimetry thermal stability protein-RNA complex

Cellular Activity in Leukemia and Embryonic Stem Cells: LI71 Suppresses LIN28 Activity

LI71 suppresses LIN28 activity against let-7 in both leukemia cells and embryonic stem cells, demonstrating cell permeability and functional target engagement in cellular contexts [1]. While the publication does not provide head-to-head cellular IC50 values for LI71 versus other inhibitors, LI71's activity in these disease-relevant models distinguishes it from earlier LIN28 inhibitors that lacked robust cellular activity or were limited to biochemical assays [1].

leukemia embryonic stem cells cell-permeable

Recommended Research Applications for LIN28 Inhibitor LI71 Based on Quantitative Evidence


Dissecting CSD-Specific vs. ZKD-Specific Contributions to LIN28-Mediated Oncogenesis

LI71 is uniquely suited for experiments designed to isolate the functional contribution of the LIN28 cold shock domain (CSD) to let-7 suppression and tumor maintenance. Because LI71 binds directly to the CSD without metal chelation, whereas TPEN acts on the ZKD via zinc chelation, LI71 enables researchers to specifically interrogate CSD-dependent RNA-binding mechanisms in leukemia and solid tumor models [1]. This application is directly supported by LI71's demonstrated domain-specificity (STD NMR showing CSD contact), lack of TUT4 inhibition in the absence of LIN28, and cellular activity in leukemia cells [1].

Dose-Response Studies Requiring Moderate Functional Potency in Oligouridylation Assays

LI71's IC50 of ~27 µM in the oligouridylation functional assay provides a useful middle ground between the high potency of TPEN (2.5 µM) and the low potency of minimal scaffolds like MNA (>100 µM) [1]. This potency window makes LI71 suitable for dose-response studies examining partial suppression of LIN28 activity, for combination treatments where complete inhibition may be undesirable, or for experiments where off-target cytotoxicity at high TPEN concentrations is a concern. The 27 µM IC50 has been validated in cell-free biochemical assays using recombinant LIN28 and TUT4 [1].

Biophysical Studies of CSD:RNA Binding Disruption via Thermal Stability and NMR

LI71 is a valuable tool for biophysical characterization of LIN28:let-7 interactions, supported by its quantifiable effects on protein-RNA complex stability. Differential scanning fluorimetry demonstrates that LI71 reduces the melting temperature (Tm) of the LIN28:preE-let-7f complex from 63°C to 60°C, providing a measurable biophysical readout of target engagement [1]. Additionally, HSQC NMR titrations show intensity reductions for residues involved in RNA binding across both CSD and ZKD, enabling detailed mapping of LI71-induced conformational changes [1]. Researchers employing thermal shift assays or NMR to screen or validate CSD-binding compounds can use LI71 as a reference standard.

Preclinical Studies in LIN28B-Driven Diffuse Midline Glioma and Related Cancers

LI71 has been specifically applied to investigate LIN28B as a therapeutic target in diffuse midline glioma, where treatment with LI71 resulted in decreased cell proliferation and migration in vitro, with 946 differentially expressed genes identified (fold change >2 or <-2, p<0.05) [2]. This provides a direct, published precedent for using LI71 in a disease-relevant cancer model beyond the leukemia and ESC systems described in the primary characterization paper [1]. For researchers studying LIN28B-driven malignancies, LI71 offers a literature-supported starting point for pharmacological validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for LIN28 inhibitor LI71

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.